molecular formula C23H21N5O4S B5307560 (6Z)-2-butyl-5-imino-6-[[4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-butyl-5-imino-6-[[4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B5307560
M. Wt: 463.5 g/mol
InChI Key: XVAFATWNNWXQMC-SDWZUDADSA-N
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Description

The compound (6Z)-2-butyl-5-imino-6-[[4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-butyl-5-imino-6-[[4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps. The starting materials include 2-nitrobenzyl alcohol, 4-formylphenylboronic acid, and 2-butyl-4,5-dihydro-1H-imidazole-5-thione. The key steps in the synthesis are:

    Formation of the intermediate: The reaction between 2-nitrobenzyl alcohol and 4-formylphenylboronic acid in the presence of a palladium catalyst forms the intermediate compound.

    Cyclization: The intermediate undergoes cyclization with 2-butyl-4,5-dihydro-1H-imidazole-5-thione under basic conditions to form the thiadiazolo[3,2-a]pyrimidine core.

    Final modification:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and greener solvents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

The compound (6Z)-2-butyl-5-imino-6-[[4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted thiadiazolo[3,2-a]pyrimidines.

Scientific Research Applications

The compound has several scientific research applications, including:

    Medicinal Chemistry: It has potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: It can be used as a probe to study the function of thiadiazolo[3,2-a]pyrimidine-containing proteins.

    Industrial Applications: It may be used in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of (6Z)-2-butyl-5-imino-6-[[4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction. This inhibition can lead to the disruption of cellular processes and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

  • **(6Z)-2-butyl-5-imino-6-[[4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both imino and nitrophenyl groups, which confer distinct biological activities and chemical reactivity compared to other thiadiazolo[3,2-a]pyrimidines.

Properties

IUPAC Name

(6Z)-2-butyl-5-imino-6-[[4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S/c1-2-3-8-20-26-27-21(24)18(22(29)25-23(27)33-20)13-15-9-11-17(12-10-15)32-14-16-6-4-5-7-19(16)28(30)31/h4-7,9-13,24H,2-3,8,14H2,1H3/b18-13-,24-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAFATWNNWXQMC-SDWZUDADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4[N+](=O)[O-])C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4[N+](=O)[O-])/C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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